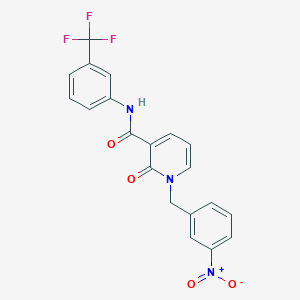
1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 899740-77-3, is a compound belonging to the dihydropyridine family, which has garnered interest due to its potential biological activities. The presence of functional groups such as nitro (-NO2), trifluoromethyl (-CF3), and carboxamide (-CONH2) enhances its pharmacological properties.
The molecular formula of this compound is C20H14F3N3O4 with a molecular weight of 417.3 g/mol. Its structure includes a dihydropyridine core that is known for various biological activities, particularly in cardiovascular pharmacology.
| Property | Value |
|---|---|
| CAS Number | 899740-77-3 |
| Molecular Formula | C20H14F3N3O4 |
| Molecular Weight | 417.3 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that dihydropyridine derivatives can act as calcium channel blockers, which are essential in managing cardiovascular conditions. The nitro and trifluoromethyl groups may influence the electronic properties of the compound, enhancing its interaction with biological macromolecules.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain modifications led to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Antibacterial Evaluation : A series of related compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against common pathogens. Compounds with similar structural motifs exhibited MIC values ranging from 10.7 to 21.4 μmol/mL, indicating potent antibacterial activity .
- Antifungal Activity : In another study, derivatives were evaluated for antifungal activity against various fungi. The best-performing compounds showed effective inhibition at concentrations comparable to those observed in antibacterial assays .
Pharmacological Applications
The potential applications of this compound extend beyond antimicrobial activity:
- Cardiovascular Diseases : Due to its calcium channel blocking properties, it may serve as a therapeutic agent in treating hypertension and other cardiovascular disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that similar dihydropyridine derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
Wissenschaftliche Forschungsanwendungen
The biological activity of 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that dihydropyridine derivatives can act as calcium channel blockers, which are essential in managing cardiovascular conditions.
Research Findings
Recent studies have explored the pharmacological potential of this compound through various experimental models:
Case Study: Cardiovascular Applications
A study investigated the effects of this compound on isolated rat aorta. The results indicated that the compound effectively reduced contractile responses to potassium chloride (KCl), suggesting its potential as a calcium channel blocker.
Case Study: Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.
Eigenschaften
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-2-6-15(11-14)24-18(27)17-8-3-9-25(19(17)28)12-13-4-1-7-16(10-13)26(29)30/h1-11H,12H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOBRBKPXLQRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













